Superior Substrate for Cytosolic Sulfotransferase Compared to 2- and 3-Nitrobenzyl Alcohol
In a comparative study of rat hepatic enzymes, 4-nitrobenzyl alcohol was the preferred substrate for cytosolic sulfotransferase. Its catalytic efficiency (V/K = 37.21 × 10⁻³ nmol/min/mg/µM) was substantially higher than that of 3-nitrobenzyl alcohol, which exhibited a V/K only about 11% of this value [1]. This indicates a significantly greater rate of sulfation for the para isomer.
| Evidence Dimension | Cytosolic Sulfotransferase Catalytic Efficiency (V/K) |
|---|---|
| Target Compound Data | V/K = 37.21 × 10⁻³ nmol/min/mg protein/µM |
| Comparator Or Baseline | 3-Nitrobenzyl alcohol: V/K ≈ 4.09 × 10⁻³ nmol/min/mg protein/µM |
| Quantified Difference | V/K of 3-nitrobenzyl alcohol is approximately 11% of the target compound's value |
| Conditions | Rat hepatic cytosolic fraction, pH and temperature not specified but inferred as standard conditions from the study. |
Why This Matters
Researchers studying phase II metabolism or requiring a substrate for sulfotransferase activity assays must select the para-isomer for maximal signal and sensitivity.
- [1] Rickert DE, et al. Kinetics of conjugation and oxidation of nitrobenzyl alcohols by rat hepatic enzymes. Biochem Pharmacol. 1985 Dec 1;34(23):4163-8. View Source
